Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate
Overview
Description
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is an organic compound with the molecular formula C14H13N3O4 It is a derivative of benzoic acid and pyridine, featuring a nitro group on the pyridine ring and an ethyl ester on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate can be synthesized through a palladium-catalyzed cross-coupling reaction. The general procedure involves the reaction of 2-chloro-3-nitropyridine with ethyl 4-aminobenzoate in the presence of palladium diacetate, potassium carbonate, 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP), and sodium iodide in toluene at 110°C for 6 hours . The reaction mixture is then cooled, filtered, and the product is extracted and purified to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be scaled up for industrial purposes. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(3-nitropyridin-2-yl)amino]benzoic acid.
Scientific Research Applications
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(3-aminopyridin-2-yl)amino]benzoate: A reduced form of the compound with an amino group instead of a nitro group.
Ethyl 4-[(3-chloropyridin-2-yl)amino]benzoate: A derivative with a chloro group instead of a nitro group.
Ethyl 4-[(3-methylpyridin-2-yl)amino]benzoate: A derivative with a methyl group instead of a nitro group.
Uniqueness
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate is unique due to the presence of both a nitro group and an ethyl ester, which confer distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid.
Biological Activity
Ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate, with the molecular formula C14H13N3O4, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Overview of this compound
This compound is a derivative of benzoic acid and pyridine, characterized by the presence of a nitro group on the pyridine ring. Its structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) observed in studies are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 6.25 | |
Escherichia coli | 12.5 | |
Bacillus subtilis | 6.25 | |
Pseudomonas aeruginosa | 12.5 |
These findings suggest that this compound could serve as a promising antimicrobial agent, potentially more effective than standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanisms underlying its anticancer effects are thought to involve the inhibition of specific signaling pathways related to cell proliferation and survival.
A notable study reported IC50 values for various cancer cell lines treated with this compound:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Induces apoptosis |
MCF-7 | 20 | Cell cycle arrest |
A549 | 18 | Inhibition of growth |
These results highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Reactive Intermediates : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to disruption of normal cellular functions.
- Signal Transduction Modulation : this compound may modulate signal transduction pathways critical for cell survival and proliferation.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vitro Study on Anticancer Activity : A study conducted on MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
- In Vivo Efficacy Against Bacterial Infections : An animal model study showed that administration of this compound significantly reduced bacterial load in infected tissues compared to control groups.
Properties
IUPAC Name |
ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(18)10-5-7-11(8-6-10)16-13-12(17(19)20)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZLEAQNAQRZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331560 | |
Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78750-62-6 | |
Record name | ethyl 4-[(3-nitropyridin-2-yl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101331560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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